2-氨基-6,8-二羟基嘌呤-15N5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6,8-dihydroxypurine-15N5 (2A6,8DHP-15N5) is a nitrogen-containing heterocyclic compound with a unique chemical structure that is of great interest to scientists in various fields. This compound has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and molecular biology.

科学研究应用

化学研究

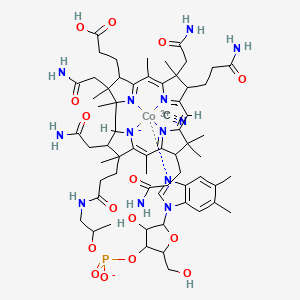

“2-氨基-6,8-二羟基嘌呤-15N5” 是一种化学化合物,其经验式为 C5H5N5O2 {svg_1}. 其分子量为 167.13 {svg_2},也称为“2-氨基-6,8-嘌呤二醇”和“8-羟基鸟嘌呤” {svg_3}. 由于其独特的性质,这种化合物被广泛应用于各种化学研究领域 {svg_4}.

同位素标记

这种化合物具有同位素标记形式,可用于稳定同位素标记 {svg_5}. 稳定同位素标记化合物被用作环境污染物标准,用于检测空气、水、土壤、沉积物和食物中的污染物 {svg_6}.

临床诊断

除了治疗各种疾病外,同位素还被用于成像、诊断和新生儿筛查 {svg_7}. “this compound”的同位素标记形式有可能在这些临床诊断应用中发挥作用 {svg_8}.

DNA修复途径研究

“this compound”是“2-氨基-6,8-二羟基嘌呤”的类似物,参与由MUTYH糖基化酶和DNA聚合酶λ协调的8-氧代鸟嘌呤修复途径 {svg_9}. 因此,它可用于与DNA修复途径相关的研究 {svg_10}.

参考物质

“this compound”可作为各种科学研究应用中的参考物质 {svg_11}. 高质量的参考物质对于确保实验结果的准确性和可靠性至关重要 {svg_12}.

能力验证

这种化合物也可用于能力验证 {svg_13}. 能力验证是一种用于评估实验室进行特定测试方法或测量性能的方法 {svg_14}.

作用机制

Target of Action

The primary target of 2-Amino-6,8-dihydroxypurine-15N5 is the 8-oxo-guanine repair pathway . This pathway is coordinated by MUTYH glycosylase and DNA polymerase λ . These enzymes play a crucial role in maintaining the integrity of the DNA by repairing the oxidative damage .

Mode of Action

2-Amino-6,8-dihydroxypurine-15N5, being an isotope labelled analog of 2-Amino-6,8-dihydroxypurine , interacts with its targets, MUTYH glycosylase and DNA polymerase λ, to facilitate the repair of 8-oxo-guanine

Biochemical Pathways

The compound affects the 8-oxo-guanine repair pathway . This pathway is responsible for repairing the oxidative damage to DNA. The downstream effects of this pathway include the prevention of mutations and the maintenance of genomic stability .

Result of Action

The molecular and cellular effects of 2-Amino-6,8-dihydroxypurine-15N5’s action involve the repair of 8-oxo-guanine in the DNA . This repair process helps maintain the integrity of the DNA, preventing mutations and maintaining genomic stability .

生化分析

Biochemical Properties

2-Amino-6,8-dihydroxypurine-15N5 interacts with various enzymes and proteins in biochemical reactions . Specifically, it is involved in the 8-oxo-guanine repair pathway, where it interacts with MUTYH glycosylase and DNA polymerase λ .

Cellular Effects

It is known to be involved in the 8-oxo-guanine repair pathway, which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Amino-6,8-dihydroxypurine-15N5 exerts its effects through its interactions with MUTYH glycosylase and DNA polymerase λ in the 8-oxo-guanine repair pathway . These interactions may involve binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

2-Amino-6,8-dihydroxypurine-15N5 is involved in the 8-oxo-guanine repair pathway . This pathway involves several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6,8-dihydroxypurine-15N5 involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Guanine-15N5", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Guanine-15N5 is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 2-Amino-6-hydroxypurine-15N5.", "Step 2: 2-Amino-6-hydroxypurine-15N5 is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 2-Amino-6,8-dihydroxypurine-15N5.", "Step 3: 2-Amino-6,8-dihydroxypurine-15N5 is reacted with sodium nitrite and sodium azide in acetic acid to form 2-Azido-6,8-dihydroxypurine-15N5.", "Step 4: 2-Azido-6,8-dihydroxypurine-15N5 is reduced with sodium borohydride in ethanol to form 2-Amino-6,8-dihydroxypurine-15N5." ] } | |

CAS 编号 |

1358676-24-0 |

分子式 |

C₅H₅¹⁵N₅O₂ |

分子量 |

172.09 |

同义词 |

8-Hydroxyguanine-15N5; 2-(Amino-15N)-7,9-dihydro-1H-purine-6,8-dione-1,3,7,9-15N4; 2-Amino-7,9-dihydro-1H-purine-6,8-dione-15N5; 2-Amino-6,8-purinediol-15N5; 8-Hydroxyguanine-15N5; 8-Oxo-7,8-dihydroguanine-15N5; 8-Oxoguanine-15N5; NSC 22720-15N5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)